molecular formula C9H13BO4S B15384410 (5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid

(5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid

Cat. No.: B15384410
M. Wt: 228.08 g/mol
InChI Key: VMMKZIKSKPWVAP-UHFFFAOYSA-N
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Description

(5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid is a thiophene-derived boronic acid featuring a tert-butoxycarbonyl (Boc) group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. The Boc group serves as a steric and electronic modifier, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and protecting functional groups during synthesis . Its molecular formula is C₉H₁₂BO₄S, with a molecular weight of 226.88 g/mol. The compound is pivotal in medicinal chemistry for constructing heterocyclic scaffolds, leveraging the boronic acid's ability to form stable ester complexes and participate in bioconjugation .

Properties

Molecular Formula

C9H13BO4S

Molecular Weight

228.08 g/mol

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-3-yl]boronic acid

InChI

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)7-4-6(5-15-7)10(12)13/h4-5,12-13H,1-3H3

InChI Key

VMMKZIKSKPWVAP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Weight (g/mol) Key Substituents
(5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid - 226.88 Boc (5-position), B(OH)₂ (3)
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid 26076-46-0 171.8 B(OH)₂ (2 and 5 positions)
(5-Formylfuran-3-yl)boronic acid 62306-80-3 139.90 Formyl (5), B(OH)₂ (3)
Thiophen-3-yl boronic acid - 127.93 B(OH)₂ (3)
  • Steric Effects : The Boc group introduces significant steric bulk compared to smaller substituents (e.g., formyl or unsubstituted boronic acids). This reduces reaction rates in couplings but may enhance selectivity by preventing undesired side reactions .
  • Electronic Effects: The Boc group is electron-withdrawing, increasing the Lewis acidity of the boron center compared to electron-donating groups (e.g., amino in APBA). This enhances reactivity in cross-couplings but may reduce stability in aqueous environments .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Rh-Catalyzed Additions
Compound Type Yield Range Enantioselectivity (% ee) Notes
Heteroaryl boronic acids (e.g., thiophen-3-yl) 63–99% 97–99% Slower kinetics with bulky groups (e.g., benzothiophene)
(5-Formylfuran-3-yl)boronic acid Not reported Not reported High solubility (Log S = -2.3) due to polar formyl group
Thiophen-2-yl boronic acid 82–99% >99% Faster kinetics than 3-substituted analogs
  • Steric Hindrance : The Boc group in the target compound may lead to moderate yields (e.g., ~60–80%) in couplings, akin to benzothiophene derivatives in , where steric bulk reduced conversion .
  • Enantioselectivity : Despite steric challenges, high enantioselectivity (>99% ee) is achievable, as seen in benzofuran-3-yl boronic acid reactions .

Solubility and Bioconjugation Potential

  • Solubility : The Boc group improves organic solubility compared to polar substituents (e.g., formyl in ). However, the target compound’s Log S value is likely lower than unsubstituted thiophen-3-yl boronic acid due to reduced polarity .
  • Boronate-Diol Complexation : Compared to phenyl boronic acid (PBA, K₁ = 1648 M⁻¹), the Boc group may weaken binding with diols due to steric hindrance, similar to APBA’s reduced affinity compared to PBA .

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